Product packaging for 3-(Furan-2-yl)butan-2-ol(Cat. No.:)

3-(Furan-2-yl)butan-2-ol

Cat. No.: B13253914
M. Wt: 140.18 g/mol
InChI Key: DMEIXJPDXZVIPZ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)butan-2-ol is a furan-containing organic compound of interest in various research fields. Furan derivatives are recognized as versatile building blocks in organic synthesis . They are integral to the development of methodologies for synthesizing substituted furans, which are valuable structures in medicinal and materials chemistry . Researchers utilize related furan-based compounds as key intermediates in complex molecular transformations, such as oxidative dearomatization and subsequent cyclization reactions, to access more complex heterocyclic systems . Furthermore, furan derivatives are frequently investigated for their potential biological activities. For instance, some furan-based molecules have been studied as positive allosteric modulators of specific receptors, showing antinociceptive and anti-inflammatory properties in scientific research . Other furan compounds serve as important flavor and fragrance agents in industrial research . As a chiral molecule, this compound may also hold value in asymmetric synthesis and catalysis. Researchers are exploring these and other potential applications in chemistry and pharmacology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B13253914 3-(Furan-2-yl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-(furan-2-yl)butan-2-ol

InChI

InChI=1S/C8H12O2/c1-6(7(2)9)8-4-3-5-10-8/h3-7,9H,1-2H3

InChI Key

DMEIXJPDXZVIPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)C(C)O

Origin of Product

United States

Stereochemistry and Conformational Analysis of 3 Furan 2 Yl Butan 2 Ol

Chiroptical Properties and Absolute Configuration Determination

The determination of the chiroptical properties, such as specific rotation and circular dichroism, and the assignment of the absolute configuration of the stereoisomers of 3-(Furan-2-yl)butan-2-ol have not been reported in the available scientific literature. For a molecule with two chiral centers, four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The experimental measurement of optical activity and the application of techniques like Vibrational Circular Dichroism (VCD) in conjunction with quantum chemical calculations would be necessary to unambiguously assign the absolute configuration of each enantiomer.

Conformational Preferences and Energy Landscapes

A detailed understanding of the conformational preferences and the associated energy landscapes of this compound is not available in published research. Such an analysis would involve the exploration of the potential energy surface by rotating the single bonds within the molecule, particularly the C2-C3 bond and the bond connecting the furan (B31954) ring to the butyl chain.

Specific computational studies, such as those employing Density Functional Theory (DFT), to identify the stable conformers of this compound, calculate their relative energies, and determine the energy barriers for their interconversion have not been documented. This type of theoretical investigation is crucial for understanding the molecule's flexibility and the population of different conformational states.

While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard for the characterization of organic molecules, their specific application to probe the conformational equilibrium of this compound has not been described in the literature. Such studies would involve the analysis of coupling constants and nuclear Overhauser effects in NMR, or the study of characteristic vibrational modes in FTIR, to infer the predominant conformations in different environments.

Reactivity and Reaction Mechanisms of 3 Furan 2 Yl Butan 2 Ol

Reaction Pathways Involving the Alcohol Functionality

The secondary alcohol group in 3-(Furan-2-yl)butan-2-ol is a key site for a variety of chemical transformations, including dehydration, oxidation, reduction, and derivatization.

The acid-catalyzed dehydration of secondary alcohols like this compound typically proceeds through an E1 mechanism. pearson.comlibretexts.org This process involves three key steps:

Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, which transforms the poor leaving group (-OH) into a good leaving group (-OH2+). libretexts.orgchemguide.co.uk

Formation of a Carbocation: The protonated alcohol then loses a water molecule to form a secondary carbocation. libretexts.orgchemguide.co.uk

Deprotonation and Alkene Formation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and yielding an alkene. libretexts.org

In the case of this compound, the dehydration can potentially lead to a mixture of alkene products, depending on which adjacent proton is removed.

The secondary alcohol functionality of this compound can be oxidized to a ketone, specifically 1-(furan-2-yl)butan-2-one, using methods like the Corey-Kim oxidation which employs dimethyl sulfide. chemchart.com

Conversely, the furan (B31954) ring itself can undergo reduction. While direct reduction of the alcohol is not a typical reaction, the furan moiety can be reduced to tetrahydrofuran (B95107). msu.edu For instance, Brønsted acid-catalyzed reductions of 2-substituted furans have been shown to yield their corresponding tetrahydrofuran derivatives. nih.govacs.org This transformation highlights the ability to selectively modify the furan ring while potentially leaving the alcohol group intact under specific conditions. Catalytic transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) in the presence of a catalyst, is another method for reducing furan derivatives. csic.es

The alcohol group of this compound readily undergoes derivatization reactions, most notably esterification and etherification, to form a variety of derivatives.

Esterification is a common reaction where the alcohol reacts with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. This reaction is often catalyzed by an acid. google.comgoogleapis.com The process can be conducted under various conditions, with temperatures ranging from room temperature to over 200°C, sometimes under pressure. google.comgoogleapis.comresearchgate.net For example, esterification of furan-containing carboxylic acids with alcohols has been achieved using catalysts like TiCl4 at room temperature. researchgate.net

Etherification involves the formation of an ether by reacting the alcohol with another alcohol or an alkyl halide. For instance, the conversion of glucose to furan derivatives in the presence of alcohols like ethanol (B145695) or isopropanol can lead to the formation of ether products. osti.gov

Reactivity of the Furan Ring in this compound

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. numberanalytics.com

Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density in the ring. pearson.com Common electrophilic substitution reactions for furans include halogenation, nitration, and acylation. pharmaguideline.com These reactions typically occur under mild conditions to avoid polymerization or ring-opening, which can be induced by strong acids. matanginicollege.ac.in

A notable example is the Vilsmeier-Haack reaction , which is a formylation reaction that uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to introduce a formyl group onto an electron-rich aromatic ring. jk-sci.comwikipedia.orgijpcbs.com This reaction is applicable to furan and its derivatives. jk-sci.comresearchgate.net

Another important reaction is acylation , which involves the introduction of an acyl group. The acylation of furans can be achieved using acid anhydrides or acid halides, often with a mild catalyst such as phosphoric acid. pharmaguideline.com

In electrophilic aromatic substitution of 2-substituted furans, such as this compound, the position of the incoming electrophile is directed by the existing substituent. The furan ring has two potentially reactive positions, C3 and C5. The electron-donating alkyl substituent at the C2 position directs incoming electrophiles primarily to the C5 position. numberanalytics.compearson.com This preference is due to the greater stabilization of the carbocation intermediate formed when the electrophile attacks the C5 position compared to the C3 position. matanginicollege.ac.in The reactivity order for electrophilic substitution in five-membered heterocycles is generally pyrrole (B145914) > furan > thiophene (B33073) > benzene. matanginicollege.ac.injk-sci.com

The table below summarizes the expected major products for various electrophilic substitution reactions on a generic 2-alkylfuran, which serves as a model for the reactivity of this compound.

Reaction Reagents Expected Major Product (Substitution at C5)
BrominationBr2/DMF, -5°C2-Alkyl-5-bromofuran
NitrationAcetyl nitrate2-Alkyl-5-nitrofuran
AcylationAcetic anhydride/H3PO42-Acetyl-5-alkylfuran
Vilsmeier-HaackPOCl3/DMF, then H2O5-Alkyl-2-furaldehyde

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comresearchgate.net This reaction is a powerful tool in organic synthesis for the construction of six-membered rings. numberanalytics.com Furan and its derivatives are known to react with various dienophiles, leading to the formation of complex polycyclic structures. numberanalytics.comresearchgate.net The reaction typically proceeds under mild conditions and can be catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). numberanalytics.com

The Diels-Alder reaction of furans can produce two diastereomeric adducts: the endo and exo products. The ratio of these products is influenced by factors such as the substituents on both the furan and the dienophile, the reaction temperature, and the presence of a nucleophile. rsc.org For instance, electron-withdrawing substituents on the furan can favor the formation of the endo adduct. rsc.org Theoretical studies using density functional theory (DFT) have been employed to predict the stereochemical outcome, suggesting that for some furan derivatives, the exo adduct is the thermodynamically controlled product, while the endo adduct is kinetically favored. tishreen.edu.sy The reversibility of the Diels-Alder reaction, known as the retro-Diels-Alder reaction, is also a significant aspect, with the endo adduct often undergoing cyclo-reversion at a lower temperature than the exo adduct. rsc.org

In the context of this compound, the substituent at the 2-position can influence the reactivity and selectivity of the cycloaddition. Monosubstituted furans are often preferred for these reactions due to their high electron density and manageable steric hindrance. acs.org The presence of the hydroxyl group in the side chain could potentially direct the stereochemical course of the reaction or participate in subsequent intramolecular transformations of the resulting cycloadduct.

Reaction Reactants Conditions Products Key Findings
Diels-AlderFuran derivative (diene), Maleimide (dienophile)Varies (e.g., Lewis acid catalysis)Endo and Exo cycloadductsSubstituents and temperature influence endo/exo ratio. rsc.org
Intramolecular Diels-Alder(E)-3-(furan-2-yl)acrylaldehyde, amines, isonitriles, maleic acid monoanilideOne-pot Ugi reaction conditionsFuroisoindolesTandem Ugi/IMDA reaction leads to complex heterocyclic systems. beilstein-journals.org

Furan Ring Opening Reactions

2-Furylcarbinols, such as this compound, are susceptible to acid-catalyzed dearomatization, which can lead to synthetically valuable rearrangements. The most prominent of these is the Piancatelli rearrangement, discovered in 1976. wikipedia.orgnih.gov This reaction transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives in an acidic aqueous medium. wikipedia.orgnih.gov The mechanism is proposed to be a 4π-electrocyclization, similar to the Nazarov cyclization, that proceeds through a protonation-dehydration sequence to form a key carbocation intermediate. wikipedia.org A key feature of this rearrangement is its high stereoselectivity, typically yielding the trans isomer exclusively. nih.gov

The reactivity of the substrate in the Piancatelli rearrangement is influenced by its substitution pattern. For example, substrates with a methyl group at the 5-position of the furan ring are more reactive and may require milder conditions to prevent side reactions. nih.gov Conversely, alkyl groups on the carbon atom bearing the hydroxyl group can stabilize the starting material, leading to longer reaction times and potentially lower yields. wikipedia.orgnih.gov While traditionally performed with Brønsted acids, Lewis acids like zinc chloride have also been shown to catalyze the reaction. nih.gov Furthermore, organocatalytic enantioselective versions of the Piancatelli rearrangement have been developed, utilizing chiral phosphoric acids to produce chiral γ-hydroxy cyclopentenones with high diastereo- and enantioselectivity. rsc.org

Another acid-catalyzed reaction of furans is their reduction. While reductions of furans to tetrahydrofurans are well-established, partial dearomatization to dihydrofurans is less common. nih.gov Recent studies have shown that Brønsted acids can catalyze the reduction of furans in the presence of a silane (B1218182) reducing agent. nih.govacs.org The reaction proceeds via protonation of the furan to form an oxocarbenium ion, which is then reduced. nih.gov The selectivity for dihydrofuran or tetrahydrofuran products can be controlled by the strength of the acid used. acs.org

The furan ring can undergo oxidative ring cleavage, a transformation that provides access to a variety of 1,4-dicarbonyl compounds and their derivatives. organicreactions.org A particularly important example of this is the Achmatowicz reaction, which converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. wikipedia.orgnih.govresearchgate.net This oxidative ring expansion is a powerful method for synthesizing substituted pyranones, which are valuable intermediates in the synthesis of monosaccharides and other bioactive molecules. wikipedia.orgnih.govpolishtechnicalreview.com

The classic Achmatowicz reaction involves treating a furfuryl alcohol with an oxidizing agent like bromine in methanol, followed by acid-catalyzed rearrangement of the resulting 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. wikipedia.org Other oxidants, such as N-bromosuccinimide (NBS) and m-chloroperoxybenzoic acid (m-CPBA), are also commonly used. researchgate.netresearchgate.net The reaction essentially involves an oxidative cleavage of the furan ring followed by an intramolecular cyclization. nih.gov The versatility of the Achmatowicz reaction has been demonstrated in numerous total syntheses of natural products. nih.govresearchgate.net

The substrate scope of the Achmatowicz reaction is broad, and it has been applied to a wide range of functionalized furfuryl alcohols. nih.gov The development of more environmentally friendly protocols and catalytic versions of this reaction is an active area of research. researchgate.netpolishtechnicalreview.com

Reaction Starting Material Key Reagents Product Significance
Piancatelli Rearrangement2-FurylcarbinolAcid (Brønsted or Lewis)4-HydroxycyclopentenoneStereoselective synthesis of cyclopentenone core. wikipedia.orgnih.gov
Achmatowicz ReactionFurfuryl alcoholOxidizing agent (e.g., Br₂, NBS, m-CPBA)6-Hydroxy-2H-pyran-3(6H)-oneAccess to substituted pyranones and monosaccharides. wikipedia.orgnih.govresearchgate.net
Oxidative Dearomatization3-(Furan-2-yl)propan-1-oneOxidant, then acid (TFA)3-(Furan-2-yl)prop-2-en-1-oneSynthesis of substituted furans via an unusual cyclization. mdpi.comresearchgate.net

Organometallic Reactions of Furan Moieties

The furan ring can act as a ligand in organometallic chemistry, coordinating to metal centers in various ways. numberanalytics.comresearchgate.net Furan typically coordinates to a metal through one of its carbon atoms (η¹(C)-coordination) or through a C=C double bond (η²(C=C)-coordination). researchgate.net This coordination can activate the furan ring towards further reactions. researchgate.net Furan can also act as a bridging ligand between two metal centers. researchgate.net

The coordination chemistry of furan-containing ligands with various transition metals, including silver(I), copper(II), osmium, and rhenium, has been explored. sc.eduacs.orgrsc.orgresearchgate.net The resulting coordination polymers and discrete complexes exhibit diverse structures and properties, with potential applications in catalysis and materials science. numberanalytics.comresearchgate.net For instance, furan-containing ligands have been used to generate supramolecular complexes with silver(I), where the furan can bind through its oxygen atom or its carbon atoms. acs.org Copper(II) complexes with furan-containing hydrazone ligands have also been synthesized and studied for their potential biological activity. rsc.org

The furan ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used example. numberanalytics.com Furan boronic acids or their derivatives can be coupled with aryl or vinyl halides to synthesize substituted furans. numberanalytics.comnih.gov However, furan boronic acids can be unstable, which sometimes limits their application. nih.govmdpi.com To circumvent this, more stable furan derivatives like potassium furan-2-yltrifluoroborate are often used. nih.gov

The Suzuki-Miyaura reaction has been successfully applied to a variety of furan substrates and coupling partners, including electron-rich, electron-poor, and sterically hindered aryl halides. nih.gov The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov Tandem reactions that combine a Suzuki-Miyaura coupling with a subsequent cyclization have also been developed to create complex polysubstituted furans in a single step. acs.org

Other cross-coupling reactions involving furans include the copper-catalyzed aerobic cross-dehydrogenative coupling of furans with indoles, which provides a direct method for synthesizing indolyl-furans. researchgate.netrsc.org This reaction is thought to proceed through the chemoselective oxidation of the indole (B1671886) by the metal catalyst, followed by nucleophilic attack by the furan. researchgate.net

Reaction Furan Substrate Coupling Partner Catalyst System Product
Suzuki-Miyaura CouplingFuran-2-yltrifluoroborateAryl halidePd(OAc)₂ / RuPhos / Na₂CO₃2-Aryl-furan
Suzuki-Miyaura CouplingDihydrofuran-derived pinacol (B44631) boronate3-Haloallylic alcoholPd catalystPolysubstituted 2-(ω-hydroxyalkyl)furan
Cross-Dehydrogenative CouplingFuranIndoleCuCl₂·2H₂O / airIndolyl-furan
Michael Addition/Cyclization/Cross-CouplingFuran precursorAlkyne, AlkenePd(II) catalystTetrasubstituted furan

Advanced Spectroscopic Characterization of 3 Furan 2 Yl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3-(Furan-2-yl)butan-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework, including the constitution and stereochemistry.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide the foundational information for its structural assignment. While a publicly available, fully assigned spectrum for this specific molecule is not readily found in the literature, a highly accurate prediction of the chemical shifts (δ) and coupling constants (J) can be made based on data from closely related furan-2-yl-alkanol and butanol derivatives. mdpi.comrsc.orgoup.comrsc.org

The ¹H NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons and the protons of the butan-2-ol chain. The furan proton (H5) adjacent to the oxygen atom typically appears at the most downfield position (around 7.3-7.4 ppm). The H3 and H4 protons of the furan ring will appear at approximately 6.1-6.3 ppm, showing characteristic couplings to each other and to the H5 proton. mdpi.comrsc.org The protons on the butanol chain will have chemical shifts consistent with their proximity to the hydroxyl and furan groups.

The ¹³C NMR spectrum complements the ¹H data, with the furan carbons appearing in the aromatic/olefinic region. The carbon C2, to which the butanol chain is attached, is the most downfield of the furan carbons (around 155-158 ppm). mdpi.comrsc.org The carbons of the butanol side chain will appear in the aliphatic region, with their shifts influenced by the hydroxyl group's position.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom Number Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H5 (Furan) ~ 7.35 dd J ≈ 1.8, 0.8 1H
H4 (Furan) ~ 6.28 dd J ≈ 3.2, 1.8 1H
H3 (Furan) ~ 6.10 d J ≈ 3.2 1H
H-2 (Butanol) ~ 3.85 m - 1H
H-3 (Butanol) ~ 2.95 m - 1H
OH ~ 1.70 br s - 1H
H-4 (Butanol) ~ 1.30 d J ≈ 7.0 3H

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom Number Predicted Chemical Shift (δ, ppm)
C2 (Furan) ~ 157.0
C5 (Furan) ~ 141.5
C3 (Furan) ~ 110.0
C4 (Furan) ~ 106.0
C-2 (Butanol) ~ 71.0
C-3 (Butanol) ~ 42.0
C-1 (Butanol) ~ 23.0

2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously confirm the atomic connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling network within the molecule. Key correlations would be observed between H-2, H-3, H-1, and H-4 of the butanol chain, confirming the butanol skeleton. It would also show correlations between the furan protons H3-H4 and H4-H5, confirming their positions on the ring. A crucial correlation between the furan proton H3 and the butanol proton H-3 would establish the connection point between the ring and the side chain.

HSQC: An HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals (e.g., H5 to C5, H-1 to C-1, etc.).

These techniques, used in concert, would leave no ambiguity in the planar structure of this compound. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could further be employed to investigate through-space interactions, providing information about the preferred conformation and relative stereochemistry of the two chiral centers (C-2 and C-3).

Quantitative NMR Applications

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of corresponding nuclei.

For this compound, a qNMR assay could be developed by dissolving a precisely weighed amount of the sample with a known amount of an internal standard in a suitable deuterated solvent. mdpi.com The internal standard must have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. A suitable, non-overlapping signal from this compound, such as the well-resolved furan proton signal (H5) around 7.35 ppm, would be chosen for integration. By comparing the integral of this proton signal (representing 1H) with the integral of a known proton signal from the internal standard, the absolute quantity or purity of the compound can be accurately calculated. This method is valuable in quality control and for the characterization of synthesized materials.

Vibrational Spectroscopy (IR, Raman)

Elucidation of Functional Groups and Molecular Structure

The IR and Raman spectra of this compound are dominated by vibrations characteristic of the furan ring and the secondary alcohol group.

O-H Group: A prominent, broad absorption band is expected in the IR spectrum in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the furan ring is anticipated to appear as sharp bands above 3100 cm⁻¹. researchgate.net Aliphatic C-H stretching vibrations from the butanol chain would be observed in the 3000-2850 cm⁻¹ region.

Furan Ring Vibrations: The furan ring has several characteristic vibrations. C=C stretching modes typically result in strong to medium bands in the 1600-1450 cm⁻¹ region. researchgate.netmdpi.com A characteristic furan ring breathing vibration is often observed near 1015 cm⁻¹. researchgate.net

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O stretch of the secondary alcohol (C-2 of the butanol chain) would appear as a strong band in the 1150-1050 cm⁻¹ region. The C-O-C asymmetric stretching of the furan ring will also contribute to this region, typically around 1250 cm⁻¹ and 1070 cm⁻¹. researchgate.net

Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Type
~ 3400 (broad) ν(O-H) stretch IR
~ 3120 ν(C-H) furan stretch IR, Raman
2980-2870 ν(C-H) alkyl stretch IR, Raman
~ 1580, 1505 ν(C=C) furan stretch IR, Raman
~ 1460 δ(C-H) alkyl bend IR
~ 1120 ν(C-O) alcohol stretch IR
~ 1015 Furan ring breathing Raman

Application in Conformational Studies

This compound possesses rotational freedom around the single bond connecting the furan ring to the butanol side chain (C2 of furan to C3 of butanol). This can lead to the existence of different stable conformers (rotamers). researchgate.netacs.org Vibrational spectroscopy, often combined with computational chemistry, can be used to study this conformational landscape. chemrxiv.org

The relative orientation of the furan ring and the butanol chain can influence the vibrational frequencies of certain modes. For instance, the coupling between the C-H bending modes of the side chain and the ring's out-of-plane bending modes may be sensitive to the dihedral angle. By analyzing the spectra, perhaps at different temperatures, it may be possible to identify bands corresponding to different conformers. The relative intensities of these bands can provide information about the relative populations and, therefore, the thermodynamic stability of the conformers. Such studies provide deeper insight into the molecule's three-dimensional structure and flexibility. researchgate.netchemrxiv.org

Table of Mentioned Compounds

Compound Name
This compound
1-(4-Chlorophenyl)-3-(5-methylfuran-2-yl)butan-1-one
3-(5-Methylfuran-2-yl)pentan-3-ol
4-(Benzo[b]furan-2-yl)butan-2-ol

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the case of this compound, the mass spectrum provides key information that confirms its molecular structure through characteristic fragmentation pathways.

Fragmentation Pathways and Structural Confirmation

The electron ionization (EI) mass spectrum of this compound (molecular weight: 140.18 g/mol ) is predicted to exhibit a number of characteristic fragment ions that arise from well-established fragmentation mechanisms for alcohols and furan derivatives. The molecular ion [M]•+, with a theoretical mass-to-charge ratio (m/z) of 140, would be formed by the initial loss of an electron. While the molecular ion for secondary alcohols can be of low abundance or even absent, its observation is crucial for determining the molecular weight. docbrown.infolibretexts.org

The principal fragmentation pathways for this compound are dominated by cleavages adjacent to the oxygen atom (alpha-cleavage) and the loss of neutral molecules. wikipedia.orguni-saarland.de

Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. wikipedia.org For this compound, two primary alpha-cleavage routes are possible:

Cleavage of the C2-C3 bond: This is the most favored alpha-cleavage as it results in the formation of a highly stable, resonance-stabilized furfuryl-substituted cation. The cleavage leads to the loss of an ethyl radical (•CH2CH3) to produce a prominent ion at m/z 111 . This fragment is composed of the furan ring and the remaining side chain, [C7H7O2]+.

Cleavage of the C1-C2 bond: This pathway involves the loss of a methyl radical (•CH3), resulting in a fragment ion at m/z 125 . This ion, [C7H9O2]+, is also stabilized by the oxygen atom.

Dehydration: The elimination of a water molecule (H2O, 18 Da) from the molecular ion is another characteristic fragmentation for alcohols. libretexts.org This rearrangement reaction leads to the formation of an ion at m/z 122 .

Furan Ring-Related Fragmentation: The furan moiety itself can influence the fragmentation pattern. A key fragment observed in the mass spectra of many 2-substituted furans is the furfuryl cation at m/z 81 . This ion is formed by the cleavage of the C2-C3 bond with charge retention on the furan-containing fragment, followed by rearrangement. The presence of the furan ring can also lead to the expulsion of a carbon monoxide (CO) molecule from fragment ions. chempap.org

The combination of these fragmentation pathways provides a unique fingerprint for this compound, allowing for its unequivocal structural confirmation. The observation of the molecular ion peak, along with the characteristic fragments resulting from alpha-cleavage and dehydration, strongly supports the assigned structure.

Interactive Table of Predicted Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Fragmentation Pathway
140[C8H12O2]•+Molecular Ion
125[C7H9O2]+Alpha-cleavage (Loss of •CH3)
122[C8H10O]•+Dehydration (Loss of H2O)
111[C7H7O2]+Alpha-cleavage (Loss of •C2H5)
81[C5H5O]+Furfuryl Cation (Cleavage at C3-C4 and rearrangement)
45[C2H5O]+Alpha-cleavage (cleavage of the C2-C3 bond with charge on the smaller fragment)

Computational Chemistry and Theoretical Studies of 3 Furan 2 Yl Butan 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying furan (B31954) derivatives due to its favorable balance of accuracy and computational cost. science.gov This method calculates the electronic structure of a molecule based on its electron density, providing a wide range of chemical and physical properties.

DFT calculations are used to determine the optimized geometry and electronic properties of 3-(Furan-2-yl)butan-2-ol. Key parameters derived from these calculations include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaustinpublishinggroup.com The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.goviocspublisher.org For furan-containing compounds, the HOMO is typically localized on the electron-rich furan ring, indicating its role as a nucleophile, while the LUMO distribution highlights potential sites for nucleophilic attack. physchemres.org

Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution across the molecule. nih.govnih.gov It identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the furan ring oxygen would be expected to show negative electrostatic potential.

Table 1: Calculated Electronic Properties for this compound (Illustrative) Calculated at the B3LYP/6-311++G(d,p) level of theory. Values are hypothetical examples based on similar furan derivatives.

Property Calculated Value Unit
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap (ΔE) 5.7 eV

DFT is extensively employed to explore the mechanisms of chemical reactions involving furan derivatives. acs.orgrsc.org By calculating the potential energy surface, researchers can identify the minimum energy pathways from reactants to products. A critical aspect of this is the location and characterization of transition states (TS), which represent the energy maxima along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. nih.govrsc.org

For reactions involving this compound, such as cycloadditions or acid-catalyzed rearrangements, DFT can be used to model the structures of all intermediates and transition states. acs.orgpku.edu.cn For instance, in a Diels-Alder reaction where the furan ring acts as the diene, DFT calculations can determine whether the reaction proceeds through a concerted or stepwise mechanism and predict the stereochemical outcome (endo/exo selectivity) by comparing the activation energies of the competing pathways. acs.orgrsc.org Analysis of the global electron density transfer (GEDT) at the transition state can provide further insight into the electronic demands of the reaction. nih.gov

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound (Illustrative) Calculations performed at the B3LYP/6-311+G(d,p) level. Energies are relative to separated reactants.

Species Description Relative Gibbs Free Energy (kcal/mol)
Reactant Complex Initial van der Waals complex -4.5
TS-endo Transition state for endo product +15.2
TS-exo Transition state for exo product +16.0
Product-endo Endo cycloadduct -12.5

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT provides a reliable method for predicting the NMR spectra of organic molecules. researchgate.net The process involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). acs.org These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.orgdocbrown.info This approach is invaluable for assigning complex spectra and confirming molecular structures, especially for distinguishing between isomers. frontiersin.org The calculated chemical shifts for this compound can be compared with experimental data to validate its structure. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) Calculated using the GIAO method at the B3LYP/cc-pVTZ level, referenced to TMS.

Carbon Atom Predicted Chemical Shift (ppm)
C2 (Furan) 154.5
C5 (Furan) 110.2
C3 (Furan) 108.0
C4 (Furan) 142.1
C(OH) (Butanol) 68.5
CH (Butanol) 45.3
CH₃ (on CH) 19.8

Electronic Circular Dichroism (ECD) Spectroscopy: Since this compound possesses chiral centers, it is optically active. ECD spectroscopy is a key technique for determining its absolute configuration. nih.gov Time-dependent DFT (TD-DFT) is the standard computational method for predicting ECD spectra. nih.govresearchgate.net The protocol involves a thorough conformational search, followed by geometry optimization of the most stable conformers. nih.gov TD-DFT calculations are then performed on each significant conformer to obtain their excitation energies and corresponding rotatory strengths. ustc.edu.cn The final predicted ECD spectrum is generated by taking a Boltzmann average of the individual spectra, which can then be compared with the experimental spectrum to assign the absolute configuration (R/S) of the chiral centers. nih.govmdpi.com

Table 4: Illustrative TD-DFT Calculated Electronic Transitions for (2R,3R)-3-(Furan-2-yl)butan-2-ol Calculated at the CAM-B3LYP/TZVP level in methanol.

Excitation Wavelength (nm) Rotatory Strength (R) [10⁻⁴⁰ cgs] Major Orbital Contribution
245 +15.2 HOMO → LUMO (π→π*)
218 -25.8 HOMO-1 → LUMO (π→π*)

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. By integrating Newton's laws of motion, MD simulations can model the dynamic behavior of the molecule, including rotations around its single bonds. mdpi.com

These simulations provide detailed information on the preferred dihedral angles, the stability of different conformers, and the energy barriers for interconversion between them. acs.org For this compound, key areas of flexibility include the rotation of the butanol side chain relative to the furan ring and the rotation of the hydroxyl group. Understanding this flexibility is crucial as the molecule's conformation can significantly influence its reactivity and biological activity. acs.org

Table 5: Key Rotatable Bonds and Conformational Preferences in this compound from MD Simulations (Illustrative)

Rotatable Bond Description Predicted Low-Energy Dihedral Angles
C2(furan)-C3(butane) Rotation of the entire side chain ~45° (gauche), ~180° (anti)
C2(butane)-C3(butane) Rotation within the butanol chain ~60° (gauche), ~180° (anti)

Quantum Chemical Methods for Reactivity Predictions

Beyond transition state analysis, quantum chemical methods provide a suite of reactivity descriptors based on conceptual DFT. These descriptors help to rationalize and predict the chemical reactivity of molecules. wiley.commdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) is the most straightforward approach, where the HOMO indicates sites for electrophilic attack and the LUMO indicates sites for nucleophilic attack. nih.govphyschemres.org

More advanced descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These indices provide a quantitative measure of a molecule's tendency to accept or donate electrons. Local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack. For furan derivatives, these methods confirm the high nucleophilicity of the C5 and C2 positions of the furan ring. acs.org

Table 6: Conceptual DFT Reactivity Descriptors for this compound (Illustrative) Calculated at the B3LYP/6-31G(d) level. Values derived from HOMO and LUMO energies.

Descriptor Formula Calculated Value (eV)
Ionization Potential (I) -E(HOMO) 6.5
Electron Affinity (A) -E(LUMO) 0.8
Electronegativity (χ) (I+A)/2 3.65
Chemical Hardness (η) (I-A)/2 2.85

Applications in Advanced Synthetic Transformations

3-(Furan-2-yl)butan-2-ol as a Chiral Building Block in Complex Syntheses

Chiral furan (B31954) derivatives are highly sought-after as building blocks in the synthesis of numerous natural products and biologically active compounds. benthamdirect.com The presence of stereogenic centers in this compound makes it an important member of the chiral pool, which consists of readily available, enantiomerically pure compounds that can be incorporated into a target molecule. This strategy is often more efficient than creating stereocenters from scratch. The development of methods to produce substituted chiral furans from accessible precursors is a significant area of research in organic chemistry. researchgate.netbenthamscience.com

The utility of chiral furan derivatives is evident in their role as potent intermediates for valuable synthetic transformations. benthamdirect.comresearchgate.netbenthamscience.com For instance, chiral amines, which can be conceptually related to the functional groups in derivatives of this compound, are crucial structural motifs in a wide array of natural products and pharmaceuticals. acs.org The synthesis of these complex molecules often relies on the availability of chiral precursors to ensure the desired stereochemistry in the final product.

Research has demonstrated the use of furan derivatives in the synthesis of complex molecules like carbohydrates and polyhydroxylated lipids. ualberta.ca Although not directly involving this compound, these studies highlight the general strategy of using chiral furan-containing molecules as starting materials in multi-step syntheses. ualberta.ca The furan ring itself can be a precursor to other functionalities; for example, it can be transformed into a pyranone structure through an oxidative ring expansion known as the Achmatowicz rearrangement. thieme-connect.com This transformation is particularly valuable for synthesizing various O-heterocyclic building blocks. thieme-connect.com

The following table summarizes examples of complex molecules synthesized using furan derivatives as chiral building blocks, illustrating the potential synthetic pathways for which this compound could serve as a valuable precursor.

Target Molecule/ClassSynthetic StrategyPrecursor TypeReference
Bicyclic CarbohydratesDe novo synthesis involving Achmatowicz rearrangementFuran derivatives ualberta.ca
Polyhydroxylated LipidsDe novo synthesis from achiral acylpyruvate precursorFuran derivatives ualberta.ca
(-)-Furodysin and (-)-FurodysininTotal synthesis from a chiral pool templateCamphor-derived furan acs.org
DihydrorosefuranEnantioselective total synthesisEthyl 4-oxobutanoate beilstein-journals.orgd-nb.info
Diastereomer of DarunavirStereoselective total synthesisHexahydrofuro[2,3-b]furan-3-ol researchgate.net

Precursor for Complex Molecular Architectures (e.g., Fused Ring Systems)

The furan nucleus within this compound is a versatile scaffold for the construction of more complex molecular architectures, including fused ring systems. The reactivity of the furan ring allows for its participation in various cycloaddition and annulation reactions to build polycyclic structures.

One of the key transformations of furan derivatives is the Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. thieme-connect.com This reaction provides a powerful method for constructing six-membered oxygen-containing heterocycles, which are common motifs in many natural products. For example, the oxidation of 2-(5-methylfuran-2-yl)butan-2-ol leads to a ring-expanded product through a dimethoxydihydrofuran intermediate. thieme-connect.com This highlights the potential of this compound to serve as a precursor for pyran-based structures.

Furthermore, furan derivatives can be utilized in the synthesis of fused aromatic and heteroaromatic systems. google.com.na Methodologies such as intramolecular Ullmann-type couplings and electrophilic cyclizations are employed to construct fused ring systems from appropriately substituted aromatic precursors. acs.org While not directly starting from this compound, these synthetic strategies illustrate how a furan-containing molecule can be elaborated into a larger, fused polycyclic system.

The following table outlines some reactions where furan derivatives are transformed into more complex cyclic structures, showcasing the potential of this compound as a starting material for such architectures.

Reaction TypeProduct ArchitectureReagents/ConditionsReference
Achmatowicz Rearrangement6-Hydroxy-2H-pyran-3(6H)-onesOxidizing agents (e.g., m-CPBA, NBS) thieme-connect.com
Hydroarylation3-Aryl-3-(furan-2-yl)propanoic acidsBrønsted superacid (TfOH) mdpi.com
Oxidative RearrangementFunctionalized furansOxidizing agents mdpi.com
One-pot Synthesis3-(Furan-2-yl)-4H-chromen-4-onesK10 montmorillonite researchgate.net
Photocatalytic SynthesisFunctionalized PyrrolesOrgano-photocatalyst thieme-connect.com

Integration into Sustainable Chemical Processes

The derivation of this compound from biomass-derived platform chemicals like furfural (B47365) positions it as a key player in the development of sustainable chemical processes. The transition from fossil fuel-based feedstocks to renewable resources is a central goal of green chemistry, and the use of biomass-derived furans is a promising avenue in this endeavor. mdpi.com

Furfural and its derivatives are considered important platform chemicals for the synthesis of fine chemicals, pharmaceuticals, and polymers. mdpi.com The conversion of these bio-based molecules into valuable products is a critical aspect of creating a sustainable chemical industry. For instance, the hydrogenation of furan derivatives is a key step in the production of biofuels. nih.govresearchgate.net The selective hydrogenation of compounds like 4-(2-furyl)butan-2-one, a close structural relative of this compound, can yield either the saturated alcohol or ketone, depending on the catalyst and reaction conditions. nih.gov This demonstrates the potential for fine-tuning catalytic processes to produce specific, desired products from furan-based starting materials.

The following table summarizes research findings related to the use of furan derivatives in sustainable chemical processes, underscoring the potential role of this compound in this context.

ProcessProduct(s)Key FeaturesReference
Catalytic Hydrogenation4-(Tetrahydro-2-furyl)butan-2-olSelective hydrogenation of furan ring and/or ketone nih.gov
Aldol Condensation/HydrogenationLiquid alkanes (biofuels)Conversion of furfural and HMF researchgate.net
Green Synthesis(R)-2-cyano-3-(furan-2-yl)propanamideMicrowave radiation, use of filamentous fungi researchgate.net
One-pot Synthesis3-(Furan-2-yl)-4H-chromen-4-onesSolvent-free conditions, recyclable catalyst researchgate.net

Future Research Directions and Unexplored Avenues for 3 Furan 2 Yl Butan 2 Ol Chemistry

Development of Novel Stereoselective Methodologies

The presence of two chiral centers in 3-(Furan-2-yl)butan-2-ol means it can exist as four possible stereoisomers. The ability to selectively synthesize a single stereoisomer is paramount for applications in pharmaceuticals and materials science, where specific 3D arrangements are often required for biological activity or material properties.

Future research should focus on developing novel catalytic asymmetric methods for its synthesis. While methods exist for the asymmetric synthesis of other complex molecules and secondary alcohols, dedicated strategies for furan-2-yl substituted butanols are less developed. tohoku.ac.jpresearchgate.net Promising avenues include:

Asymmetric Hydrogenation/Transfer Hydrogenation: Developing chiral catalysts for the stereoselective reduction of the corresponding ketone, 3-(furan-2-yl)butan-2-one. This could involve proline-mediated reactions or the use of chiral metal complexes. tohoku.ac.jp

Enzyme-Catalyzed Kinetic Resolution: Employing lipases or other enzymes for the kinetic resolution of a racemic mixture of this compound, a technique successfully used for similar structures. researchgate.netbeilstein-journals.org This involves the selective acylation or de-acylation of one enantiomer, allowing for the separation of the isomers.

Substrate-Controlled Synthesis: Starting from chiral precursors derived from the chiral pool, such as enantiopure aldehydes or furans, to control the stereochemistry of the final product.

The table below summarizes potential stereoselective approaches that warrant investigation.

Methodology Description Potential Catalyst/Reagent Relevant Findings
Asymmetric ReductionStereoselective reduction of a prochiral ketone precursor.Chiral Borane Reagents (e.g., Catecholborane), LiAlH(O-t-Bu)3, Proline-derived catalysts.Different reducing agents can selectively produce anti or syn isomers in related β-amino alcohol syntheses. tohoku.ac.jp
Enzymatic ResolutionSelective enzymatic reaction on one enantiomer in a racemic mixture.Immobilized Lipases (e.g., Lipase AK).Lipase-catalyzed acetylation has been used for the stereoselective kinetic resolution of similar alcohols. beilstein-journals.org
Chiral Auxiliary-Guided SynthesisUse of a removable chiral group to direct the stereochemical outcome of a key reaction step.(S)-(-)-α-ethylbenzylamine or similar chiral amines.Chiral auxiliaries have been used to induce asymmetry in the synthesis of optically active amino acids. researchgate.net

Investigation of Undiscovered Reactivity Patterns

The furan (B31954) ring is a versatile heterocyclic system known for its unique reactivity, which can be further exploited in the context of this compound. mdpi.comrsc.org While the furan moiety can participate in electrophilic substitutions and Diels-Alder reactions, many potential reaction pathways remain unexplored for this specific substrate. rsc.org

Future research could investigate:

Oxidative Ring-Opening/Rearrangement: The furan nucleus is susceptible to oxidation, which can lead to the formation of highly functionalized, linear compounds like enediones or ketoenals. nih.govacs.org The oxidation of this compound could provide a pathway to novel 1,4,7-tricarbonyl-like structures, which are valuable synthetic intermediates. mdpi.com

Diels-Alder Cycloadditions: The furan ring can act as a diene in [4+2] cycloadditions to form 7-oxanorbornene adducts. rsc.org Investigating the reactivity of this compound with various dienophiles could lead to complex polycyclic architectures. The thermodynamics of these reactions are often delicately balanced, and the substitution pattern on the furan ring significantly influences reactivity. acs.org

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds on the furan ring or the alkyl side chain offers an atom-economical route to more complex derivatives, avoiding the need for pre-functionalized starting materials.

Intramolecular Cascades: The presence of the hydroxyl group offers the potential for intramolecular reactions. For example, an acid-catalyzed intramolecular cyclization or rearrangement following an initial reaction on the furan ring could lead to novel heterocyclic systems.

Computational Design of Catalysts for Furanic Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and optimizing catalysts. mdpi.comacs.org Applying these methods to reactions involving this compound could accelerate the discovery of efficient and selective catalysts for its transformation into value-added products.

Unexplored avenues in this area include:

Selective Hydrodeoxygenation (HDO): Designing catalysts for the selective removal of the hydroxyl group or the furan ring oxygen. DFT calculations can model the adsorption of the molecule on different catalyst surfaces (e.g., Ni, Cu, Pd, Ru) and predict reaction pathways and energy barriers for C-O bond cleavage. rsc.orgrsc.org This is crucial for upgrading biomass-derived oxygenates into liquid alkanes for fuels. rsc.org

Hydrogenation Control: Computationally screening catalysts to selectively hydrogenate the furan ring while preserving the hydroxyl group, or vice-versa. The interaction between the furan's oxygen atom and Lewis acidic sites on a catalyst support can be modeled to predict and control product selectivity. rsc.orglidsen.com

Mechanism Elucidation: Using computational studies to understand the detailed reaction mechanisms of novel reactivity patterns, such as the oxidative rearrangements or cycloadditions mentioned previously. This insight can guide the rational design of improved catalysts. For instance, understanding the transition states in catalytic transfer hydrogenation can help in optimizing both the metal center and the surrounding framework. acs.org

The table below outlines key parameters for the computational design of catalysts for specific transformations.

Transformation Target Product Key Computational Focus Example Catalyst Systems
Selective Hydrogenation4-(Tetrahydrofuran-2-yl)butan-2-olFuran ring adsorption energy vs. hydroxyl group interaction on catalyst surface.Bimetallic catalysts (e.g., Cu-Ni, Ni-Pd), Metal-Organic Frameworks (MOFs). mdpi.comrsc.org
Hydrodeoxygenation (HDO)Octanols, OctaneC-O bond activation barriers, H₂ dissociation energies on the catalyst surface.Ru or Pd on acidic supports (e.g., Nb₂O₅, ZrO₂), hydrotalcites. rsc.orgrsc.org
Ring-Opening Hydrogenolysis1,5-Pentanediol, 1,2-PentanediolAdsorption geometry of the furan ring, weakening of C2-O1 bond upon adsorption.La-doped CuCoAl hydrotalcite, Ru/Al₂O₃. rsc.orgrsc.org

Sustainable Production and Utilization Strategies

The development of sustainable processes for both the synthesis and application of this compound is critical for its long-term viability as a bio-based chemical. frontiersin.org This encompasses the entire lifecycle, from renewable feedstock to final product application and degradation.

Future research should prioritize:

Biomass-to-Compound Pathways: Developing efficient, one-pot catalytic processes that convert biomass-derived furfural (B47365) directly to this compound. This involves integrating the production of the Grignard or organolithium reagent from sustainable sources and optimizing reaction conditions in green solvents. mdpi.comresearchgate.net

Upgrading to Biofuels and Bioproducts: Investigating the use of this compound as a precursor to advanced biofuels. For example, its complete hydrodeoxygenation could yield octane, a valuable gasoline component. rsc.org Alternatively, it could be a building block for producing bio-based polymers or specialty chemicals like lubricants. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.